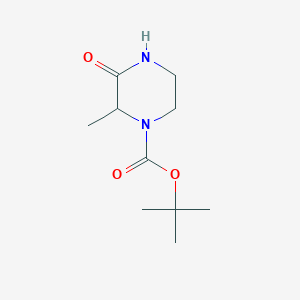

Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-7-8(13)11-5-6-12(7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVKQTLLEBWZTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505260 | |

| Record name | tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76003-30-0 | |

| Record name | 1-Piperazinecarboxylic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76003-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its rigid piperazine core, combined with the stereospecificity imparted by the methyl group at the second position and the presence of a versatile Boc protecting group, makes it an attractive starting material for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents.[1] This guide provides a comprehensive overview of its chemical properties, available spectral data, and its role in synthetic applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate is presented below. It is important to note that while some data are experimentally derived, others are predicted through computational modeling.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl (2R)-2-methyl-3-oxopiperazine-1-carboxylate | [2][3] |

| Synonyms | (R)-1-Boc-2-methyl-3-oxopiperazine, tert-butyl (R)-2-methyl-3-oxopiperazine-1-carboxylate | [2] |

| CAS Number | 1629229-82-8 | [4][5] |

| Molecular Formula | C₁₀H₁₈N₂O₃ | [2][4] |

| Molecular Weight | 214.26 g/mol | [2] |

| Physical Form | White solid | [3][4] |

| Purity | ≥95% | [4] |

| Predicted Boiling Point | 362.0 ± 35.0 °C at 760 mmHg | [3] |

| Predicted Density | 1.086 ± 0.06 g/cm³ | |

| Storage | 2-8°C, Protect from light | [3] |

Table 2: Computed Properties

| Property | Value | Source |

| XLogP3 | 0.6 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 214.13174244 g/mol | [2] |

| Topological Polar Surface Area | 58.6 Ų | [2] |

Spectral Data

While specific spectra for the title compound are not widely published in peer-reviewed literature, data for closely related structures and from commercial suppliers indicate the expected spectral characteristics.

-

¹H NMR: Proton NMR spectra are expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the methyl group (a doublet), and the protons of the piperazine ring.

-

¹³C NMR: Carbon NMR spectra will display a signal for the carbonyl group of the amide, the carbonyl of the Boc-protecting group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the piperazine ring.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the amide and the urethane functionalities.

Experimental Protocols

General Synthetic Approach:

The synthesis of piperazine derivatives often involves a multi-step sequence that may include:

-

Starting Material Selection: A suitable chiral precursor, such as an amino acid derivative, is chosen to introduce the desired stereochemistry.

-

Ring Formation: Cyclization reactions are employed to construct the piperazine ring.

-

Functional Group Manipulation: Introduction and modification of functional groups, such as the installation of the Boc protecting group using di-tert-butyl dicarbonate.[6]

-

Purification: Purification of the final product is typically achieved through chromatographic techniques such as flash column chromatography.

Applications in Drug Discovery and Organic Synthesis

(R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate is primarily utilized as a chiral building block in the synthesis of more complex molecules with potential biological activity.[1] The presence of the Boc-protecting group allows for selective reactions at other positions of the molecule, while the chiral center provides a scaffold for creating stereospecific drugs.

While specific signaling pathways involving this compound are not documented, its derivatives are explored in various therapeutic areas. The general workflow for its use in drug discovery is outlined in the diagram below.

Caption: Role as a Chiral Intermediate in Drug Discovery.

This workflow highlights the iterative process of modifying the initial building block, coupling it with other fragments to generate a library of compounds, and then screening these compounds for biological activity to identify and optimize lead candidates.

Safety Information

Safety data sheets from commercial suppliers indicate that (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate may cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Conclusion

(R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate is a valuable chiral intermediate for the synthesis of complex heterocyclic molecules. While detailed experimental and biological data for the compound itself are limited in publicly available literature, its structural features make it a significant tool for medicinal chemists in the design and synthesis of new therapeutic agents. Further research into its applications is likely to yield novel compounds with interesting pharmacological profiles.

References

- 1. Cas 1629229-82-8,(R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate | lookchem [lookchem.com]

- 2. (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate | C10H18N2O3 | CID 10584738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate | 1629229-82-8 [sigmaaldrich.com]

- 4. (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate 95% | CAS: 1629229-82-8 | AChemBlock [achemblock.com]

- 5. (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate | 1629229-82-8 [amp.chemicalbook.com]

- 6. connectjournals.com [connectjournals.com]

Technical Guide: (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate

CAS Number: 1629229-82-8

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate, a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. This document outlines its chemical properties, synthesis, and key applications, with a focus on its role as a crucial building block in the synthesis of targeted therapeutics.

Chemical and Physical Properties

(R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl substituent at the stereocenter.[1] The presence of the chiral center and the versatile piperazinone core make it a valuable intermediate in the synthesis of complex molecules with specific biological activities.

| Property | Value | Source |

| CAS Number | 1629229-82-8 | [2][3] |

| Molecular Formula | C₁₀H₁₈N₂O₃ | [2] |

| Molecular Weight | 214.26 g/mol | [2] |

| IUPAC Name | tert-butyl (2R)-2-methyl-3-oxopiperazine-1-carboxylate | [2] |

| Appearance | Solid | |

| Boiling Point | 362.0 ± 35.0 °C at 760 mmHg | |

| Purity | ≥ 95-98% (Commercially available) | [3] |

| Storage Temperature | 4°C, protect from light |

Synthesis and Experimental Protocols

The synthesis of chiral 2-substituted piperazines and their derivatives is a critical area of research in organic and medicinal chemistry. Several strategies have been developed to achieve high enantioselectivity, including the use of chiral pool starting materials, chiral auxiliaries, and asymmetric catalysis.

Hypothetical Experimental Protocol: Synthesis of (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate

This protocol is based on the general principles of piperazinone synthesis from amino acid precursors.

Step 1: N-Boc Protection of (R)-Alanine

-

Dissolve (R)-alanine in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base, such as sodium hydroxide, to adjust the pH.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) to the solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture for several hours until the reaction is complete, monitoring by TLC.

-

Acidify the reaction mixture and extract the N-Boc-(R)-alanine with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Step 2: Amide Coupling with a Protected Ethylene Diamine Derivative

-

Activate the carboxylic acid of N-Boc-(R)-alanine using a coupling agent (e.g., HATU, HOBt/EDC).

-

React the activated amino acid with a mono-protected ethylene diamine derivative (e.g., N-Cbz-ethylenediamine) in the presence of a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and by-products.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify the resulting linear precursor by column chromatography.

Step 3: Deprotection and Cyclization

-

Selectively deprotect the second amino group of the ethylene diamine moiety. For an N-Cbz group, this can be achieved by catalytic hydrogenation (e.g., H₂, Pd/C).

-

Upon deprotection, the free amine will undergo intramolecular cyclization to form the piperazinone ring. This can be facilitated by heating or by the addition of a mild base.

-

Monitor the cyclization by TLC or LC-MS.

-

After completion, filter off the catalyst and concentrate the solvent.

-

Purify the final product, (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate, by column chromatography or recrystallization.

Step 4: Oxidation (if starting from a piperazine)

An alternative approach could involve the synthesis of the corresponding (R)-1-Boc-2-methylpiperazine followed by a selective oxidation at the 3-position. This would require a regioselective oxidation method that is compatible with the Boc-protecting group.

Below is a conceptual workflow for the general synthesis of chiral piperazinones.

Caption: General synthetic workflow for chiral piperazinones.

Applications in Drug Development

(R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature is essential for the stereospecific synthesis of drugs where one enantiomer exhibits the desired therapeutic effect while the other may be inactive or have undesirable side effects.

One of the most significant applications of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in certain types of cancer cells, a concept known as synthetic lethality.[4]

Role in the Synthesis of PARP Inhibitors (e.g., Niraparib)

While a direct and detailed synthetic route from (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate to the PARP inhibitor Niraparib is not explicitly detailed in the provided search results, the structural similarity of the piperazinone core to components of PARP inhibitors suggests its potential as a key building block. The synthesis of Niraparib and other PARP inhibitors often involves the construction of a complex heterocyclic core where a chiral piperidine or a related nitrogen-containing heterocycle is a crucial pharmacophore.[5][6][7][8][9]

The general role of such a chiral building block in a drug synthesis workflow is depicted below.

Caption: Role of the chiral building block in drug synthesis.

Signaling Pathway Context: PARP Inhibition and Synthetic Lethality

PARP inhibitors function by blocking the activity of PARP enzymes, which are essential for the repair of single-strand DNA breaks. In normal cells, if PARP is inhibited, these single-strand breaks can escalate to more lethal double-strand breaks during DNA replication. These double-strand breaks are then repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.

However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. When these cells are treated with a PARP inhibitor, the accumulation of double-strand breaks cannot be repaired efficiently, leading to cell death. This selective killing of cancer cells with a specific DNA repair defect is known as synthetic lethality.

The following diagram illustrates the principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Conclusion

(R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical agents. Its importance is underscored by its potential role in the construction of targeted therapies like PARP inhibitors. Further research into efficient and scalable synthetic routes for this compound will continue to be of high interest to the drug development community. The understanding of its application in the context of specific biological pathways, such as the DNA damage response, highlights the critical interplay between synthetic chemistry and modern pharmacology.

References

- 1. Cas 1629229-82-8,(R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate | lookchem [lookchem.com]

- 2. (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate | C10H18N2O3 | CID 10584738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate 95% | CAS: 1629229-82-8 | AChemBlock [achemblock.com]

- 4. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 6. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 9. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Boc-Protected 2-methyl-3-oxopiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, proposed synthetic pathway for tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry. Due to the absence of a direct, documented synthesis in publicly available literature, this guide provides a robust, proposed two-step methodology based on established chemical principles and analogous reactions. The synthesis involves an initial formation of the 2-methyl-3-oxopiperazine core via intramolecular cyclization of a diamine precursor, followed by the N-Boc protection of the resulting piperazinone. Detailed experimental protocols, quantitative data tables, and workflow visualizations are provided to assist researchers in the practical application of this synthetic route.

Introduction

Piperazine and its derivatives are privileged scaffolds in drug discovery, appearing in a wide array of therapeutic agents due to their favorable physicochemical properties and ability to modulate biological activity. The introduction of substituents onto the piperazine ring allows for the fine-tuning of these properties. Specifically, 2-methyl-3-oxopiperazine represents a chiral building block that can introduce conformational constraints and additional points for molecular recognition. The protection of one of the nitrogen atoms with a tert-butoxycarbonyl (Boc) group is a common strategy to enable selective functionalization at the other nitrogen, making Boc-protected 2-methyl-3-oxopiperazine a versatile intermediate for the synthesis of complex molecules.

This guide details a proposed synthesis for this compound, focusing on practical and scalable laboratory procedures.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process, as illustrated in the workflow diagram below. The initial step involves the synthesis of the core heterocyclic structure, 2-methyl-3-oxopiperazine, through the cyclization of an N-(2-aminoethyl)alanine ester. The second step is the selective protection of the N1 nitrogen with a Boc group using di-tert-butyl dicarbonate.

Caption: Proposed two-step synthetic workflow for Boc-protected 2-methyl-3-oxopiperazine.

Experimental Protocols

The following protocols are based on established procedures for similar chemical transformations.[1][2] Researchers should perform appropriate safety assessments before conducting any experiment.

Step 1: Synthesis of (R/S)-2-Methyl-3-oxopiperazine

This procedure is adapted from a patented method for synthesizing chiral piperazinone derivatives.[1]

-

Reductive Amination:

-

To a solution of (L)-alanine methyl ester hydrochloride (1 equivalent) in methanol, add triethylamine (1.1 equivalents) and stir for 15 minutes at room temperature.

-

In a separate flask, prepare Cbz-aminoacetaldehyde (1 equivalent).

-

Add the Cbz-aminoacetaldehyde to the alanine methyl ester solution.

-

Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate.

-

-

Deprotection and Cyclization:

-

Dissolve the crude product from the previous step in methanol.

-

Add 10% Palladium on carbon (10 wt%).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 4-6 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure. The resulting crude N-(2-aminoethyl)alanine methyl ester will begin to cyclize.

-

Redissolve the crude material in methanol and reflux for 2-4 hours to drive the intramolecular cyclization to completion.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the resulting 2-methyl-3-oxopiperazine by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield the product as a solid.

-

Step 2: Synthesis of tert-butyl (R/S)-2-methyl-3-oxopiperazine-1-carboxylate

This protocol is a standard procedure for Boc protection of amines.[2]

-

Boc Protection:

-

Dissolve 2-methyl-3-oxopiperazine (1 equivalent) in anhydrous dichloromethane.

-

Add triethylamine (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) in dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the final product.

-

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis. Yields are estimated based on analogous reactions reported in the literature.

Table 1: Reagents and Stoichiometry for the Synthesis of 2-Methyl-3-oxopiperazine

| Reagent | Molar Eq. | Purity | Notes |

| (L)-Alanine Methyl Ester HCl | 1.0 | >98% | Starting material |

| Triethylamine | 1.1 | >99% | Base |

| Cbz-aminoacetaldehyde | 1.0 | N/A | Prepared in situ |

| Sodium Cyanoborohydride | 1.5 | >95% | Reducing agent |

| 10% Palladium on Carbon | 10 wt% | N/A | Catalyst |

| Hydrogen | Excess | N/A | Reducing agent |

Table 2: Reagents and Stoichiometry for Boc Protection

| Reagent | Molar Eq. | Purity | Notes |

| 2-Methyl-3-oxopiperazine | 1.0 | >95% | Starting material |

| Di-tert-butyl dicarbonate | 1.2 | >97% | Boc-protecting agent |

| Triethylamine | 1.5 | >99% | Base |

| 4-Dimethylaminopyridine | 0.1 | >99% | Catalyst |

Table 3: Expected Yields and Purity

| Step | Product | Expected Yield | Expected Purity |

| 1 | 2-Methyl-3-oxopiperazine | 60-75% | >95% after chromatography |

| 2 | This compound | 85-95% | >98% after chromatography |

Visualization of Logical Relationships

The following diagram illustrates the logical relationship in the strategy of synthesizing a protected heterocyclic compound, which is central to this guide.

Caption: General strategy for the synthesis of protected heterocyclic compounds.

Conclusion

This technical guide provides a detailed, albeit proposed, synthetic route for Boc-protected 2-methyl-3-oxopiperazine. By leveraging well-established synthetic methodologies for related compounds, this guide offers researchers a clear and practical starting point for the synthesis of this valuable building block. The provided protocols, data tables, and diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting, thereby aiding in the advancement of research and development in medicinal chemistry. As with any novel synthetic route, optimization of reaction conditions may be necessary to achieve the desired yields and purity.

References

In-Depth Technical Guide on the Spectroscopic Data of Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate, a key intermediate in medicinal chemistry and organic synthesis. Due to the prevalence of the (R)-enantiomer in research and commercial availability, this document focuses on (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate (CAS No: 1629229-82-8). While comprehensive, publicly available experimental spectra for this specific compound are limited, this guide compiles available data and presents a plausible synthetic protocol based on established chemical literature.

Chemical Structure and Properties

IUPAC Name: tert-butyl (2R)-2-methyl-3-oxopiperazine-1-carboxylate[1] Molecular Formula: C₁₀H₁₈N₂O₃[1] Molecular Weight: 214.26 g/mol [1] Appearance: White to off-white solid

Spectroscopic Data Summary

Quantitative spectroscopic data is summarized below. It is important to note that while this data is representative, slight variations may be observed depending on the solvent and instrument used.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2-4.0 | Multiplet | 1H | CH |

| ~3.8-3.2 | Multiplet | 4H | CH₂CH₂ |

| ~3.0 | Singlet (broad) | 1H | NH |

| 1.48 | Singlet | 9H | C(CH₃)₃ |

| 1.35 | Doublet | 3H | CHCH₃ |

Note: Predicted data based on typical values for similar structures. The piperazine ring protons often exhibit complex splitting patterns due to conformational exchange.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (amide) |

| ~155 | C=O (carbamate) |

| ~80 | C(CH₃)₃ |

| ~55 | CH |

| ~45 | CH₂ |

| ~40 | CH₂ |

| ~28 | C(CH₃)₃ |

| ~15 | CH₃ |

Note: Predicted data based on established chemical shift ranges for amides, carbamates, and alkyl groups.

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch |

| ~2970, 2930 | Strong | C-H Stretch (Aliphatic) |

| ~1700 | Strong | C=O Stretch (Carbamate) |

| ~1650 | Strong | C=O Stretch (Amide) |

| ~1450, 1370 | Medium | C-H Bend |

| ~1250, 1160 | Strong | C-O Stretch (Carbamate) |

Note: Predicted data based on characteristic vibrational frequencies for functional groups present in the molecule.

Mass Spectrometry (MS) Data

| m/z | Ion |

| 215.14 | [M+H]⁺ |

| 237.12 | [M+Na]⁺ |

| 159.10 | [M-C₄H₈+H]⁺ |

| 115.09 | [M-Boc+H]⁺ |

Note: Expected fragmentation patterns for ESI-MS. The exact values may differ slightly based on instrumentation.

Experimental Protocols

The following is a plausible experimental protocol for the synthesis of (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate, adapted from general procedures for the N-Boc protection of piperazinones.

Synthesis of (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate

Materials:

-

(R)-2-methylpiperazin-3-one

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of (R)-2-methylpiperazin-3-one (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate.

Spectroscopic Analysis Protocol

-

¹H and ¹³C NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is typically performed using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer to confirm the elemental composition.

Visualizations

The following diagrams illustrate the key logical relationships and workflows described in this guide.

Caption: Synthetic workflow for the preparation of the target compound.

Caption: Analytical workflow for spectroscopic characterization.

References

Technical Guide: Physical and Chemical Properties of Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid piperazine core, substituted with a methyl group and protected with a tert-butoxycarbonyl (Boc) group, makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This document provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant experimental protocols and its role in synthetic workflows.

The information presented herein is primarily focused on the (R)-enantiomer, which is the more commonly cited stereoisomer in chemical literature and commercial databases.

Physicochemical Properties

Quantitative data for this compound is limited, with most available information being computationally derived. For comparative purposes, experimental data for the closely related, unsubstituted analog, Tert-butyl 3-oxopiperazine-1-carboxylate, is also provided.

Properties of this compound

The following table summarizes the computed physical and chemical properties for (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈N₂O₃ | PubChem[1] |

| Molecular Weight | 214.26 g/mol | PubChem[1] |

| IUPAC Name | tert-butyl (2R)-2-methyl-3-oxopiperazine-1-carboxylate | PubChem[1] |

| CAS Number | 1629229-82-8 | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Purity | Typically ≥95% | Advanced ChemBlocks[3] |

| XLogP3 | 0.6 | PubChem[1] |

| Topological Polar Surface Area | 58.6 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Comparative Properties of Tert-butyl 3-oxopiperazine-1-carboxylate

The following table presents experimental data for the unsubstituted analog, which can serve as a useful reference.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆N₂O₃ | PubChem[4] |

| Molecular Weight | 200.23 g/mol | PubChem[4] |

| CAS Number | 76003-29-7 | Sigma-Aldrich[5] |

| Physical Form | White to off-white crystalline powder | ECHEMI[6] |

| Melting Point | 156-160 °C | Sigma-Aldrich[5] |

| Boiling Point | 359.1 °C at 760 mmHg (Predicted) | ECHEMI[6] |

| Density | 1.129 g/cm³ (Predicted) | BOC Sciences[] |

Experimental Protocols

Proposed Synthesis of (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate

This proposed protocol is adapted from the synthesis of 1-Boc-3-oxopiperazine.[6][8]

Objective: To synthesize (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate from (R)-2-methylpiperazin-3-one.

Materials:

-

(R)-2-methylpiperazin-3-one

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N) (optional, as a base)

-

Water (for washing)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (R)-2-methylpiperazin-3-one (1.0 equivalent) in dichloromethane.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 to 1.2 equivalents). If desired, triethylamine (1.1 to 1.2 equivalents) can be added as a base to facilitate the reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, dilute the mixture with additional dichloromethane. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate.

Characterization Protocol

Objective: To confirm the identity and purity of the synthesized product.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The characteristic peaks for the tert-butyl group (a singlet around 1.5 ppm in ¹H NMR) and the methyl group, along with the protons of the piperazine ring, should be observed.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or another suitable mass spectrometry technique should be used to determine the molecular weight of the compound, confirming the expected mass-to-charge ratio.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis can be employed to assess the purity of the final product.

Role in Drug Discovery and Synthetic Workflows

This compound is a valuable chiral building block in drug discovery due to the prevalence of the piperazine motif in bioactive molecules. The piperazine ring is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and oral bioavailability.

The logical workflow for the utilization of this compound in a drug discovery program is depicted below.

Caption: Role of the title compound in a typical drug discovery workflow.

The workflow begins with the synthesis of the chiral intermediate. The Boc protecting group can then be removed under acidic conditions, allowing for further functionalization of the piperazine nitrogen. This enables the coupling of the piperazine core with various other chemical fragments to generate a library of diverse compounds. These compounds are then subjected to biological screening to identify potential lead candidates, which can be further optimized to develop new therapeutic agents.

Conclusion

This compound is a key chiral intermediate with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data on its physical properties are not yet fully available, its structural features and the established chemistry of related piperazine derivatives underscore its utility as a versatile building block for the construction of novel, biologically active molecules. The protocols and workflow described in this guide provide a foundational understanding for researchers and scientists working with this important compound.

References

- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate 95% | CAS: 1629229-82-8 | AChemBlock [achemblock.com]

- 3. (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate | C10H18N2O3 | CID 10584738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate | 1629229-82-8 [sigmaaldrich.com]

- 5. tert-Butyl 3-Oxopiperazine-1-carboxylate | 76003-29-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 8. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

Stability of Boc-Protected Oxopiperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of tert-butoxycarbonyl (Boc)-protected oxopiperazine, a key building block in modern medicinal chemistry. Understanding the stability of this heterocyclic moiety under various chemical environments is crucial for the successful design and execution of multi-step synthetic routes in drug discovery and development. This document outlines its stability under acidic, basic, and thermal conditions, and in the presence of common reagents, supported by experimental protocols and comparative data.

Overview of Boc-Protected Oxopiperazine Stability

The stability of Boc-protected oxopiperazine is primarily dictated by two key structural features: the acid-labile Boc protecting group and the amide bond within the oxopiperazine ring. The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its robustness under a variety of conditions, yet its facile removal under acidic conditions provides a critical element of orthogonality in complex synthetic strategies.[1][2] The oxopiperazine core, containing an amide linkage, is generally stable, but its integrity can be compromised under harsh hydrolytic conditions.[3]

This guide will focus on the two most common isomers, 1-Boc-2-oxopiperazine and 1-Boc-3-oxopiperazine, which serve as versatile intermediates in the synthesis of a wide range of biologically active molecules.

Stability Profile

The stability of the Boc group is generally consistent across a range of substrates, but the specific electronic and steric environment of the oxopiperazine ring can influence its reactivity. The following sections detail the stability of Boc-protected oxopiperazine under various conditions.

Acidic Conditions

The Boc group is characteristically sensitive to acidic conditions, which is the most common method for its removal.[4] The deprotection proceeds via an acid-catalyzed cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and an unstable carbamic acid intermediate, which then decarboxylates to yield the free amine and carbon dioxide.[5]

Key Considerations:

-

Reagent Choice: Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are highly effective for Boc deprotection.[4] The choice of acid and solvent can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.

-

Kinetics: The rate of Boc cleavage can exhibit a second-order dependence on the concentration of the acid, meaning that a higher acid concentration can lead to a significantly faster reaction.[6]

-

Amide Bond Stability: While the Boc group is readily cleaved by acid, the amide bond of the oxopiperazine ring is generally stable under the mild acidic conditions typically used for Boc deprotection. However, prolonged exposure to strong acids at elevated temperatures can lead to hydrolysis of the amide bond.[3]

dot

Caption: Acid-catalyzed deprotection mechanism of Boc-protected oxopiperazine.

Basic Conditions

The Boc protecting group is highly stable under a wide range of basic and nucleophilic conditions.[2] This stability is a cornerstone of its utility, allowing for its use in orthogonal protection strategies with base-labile protecting groups like Fmoc.

Key Considerations:

-

Reagent Compatibility: Boc-protected oxopiperazine is stable in the presence of common amine bases (e.g., triethylamine, diisopropylethylamine), alkali metal hydroxides (e.g., NaOH, KOH), and carbonates (e.g., K₂CO₃) at ambient temperatures.

-

Amide Bond Stability: The amide bond within the oxopiperazine ring is also generally stable to basic conditions. However, harsh basic conditions, such as high concentrations of hydroxide at elevated temperatures, can induce hydrolysis of the lactam.[7]

-

Deprotection under Basic Conditions: While not the standard procedure, in some specific cases where the amine is highly activated (e.g., in certain aromatic or heterocyclic systems), the Boc group can be cleaved under basic conditions.[8][9] This is generally not applicable to saturated cyclic amines like oxopiperazine under standard basic conditions.

Thermal Conditions

The Boc group can be removed under thermal conditions without the need for acidic or basic reagents. This method is considered a "green" alternative, as it avoids the use of harsh chemicals.

Key Considerations:

-

Temperature Dependence: Thermal deprotection typically requires high temperatures, often in the range of 100-180°C.[10] The exact temperature and reaction time are substrate-dependent.

-

Solvent Effects: The efficiency of thermal deprotection can be influenced by the solvent. Polar protic solvents like methanol and trifluoroethanol have been shown to facilitate the reaction.[10]

-

Side Reactions: The high temperatures required for thermal deprotection can potentially lead to side reactions, such as racemization or elimination, depending on the substrate.

Stability with Other Reagents

-

Catalytic Hydrogenation: The Boc group is stable to catalytic hydrogenation conditions (e.g., H₂, Pd/C), which are commonly used to remove protecting groups like benzyl (Bn) and benzyloxycarbonyl (Cbz). This orthogonality is frequently exploited in synthetic strategies.[1]

-

Oxidizing and Reducing Agents: The stability of Boc-protected oxopiperazine towards various oxidizing and reducing agents should be evaluated on a case-by-case basis. The Boc group itself is generally robust, but the oxopiperazine ring may be susceptible to certain reagents.

Quantitative Stability Data

| N-Boc Protected Amine | Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) | Reference |

| N-Boc-morpholine | TFE | 150 | 60 | 50 | [10] |

| N-Boc-piperidine | TFE | 150 | 60 | 35 | [10] |

| N-Boc-pyrrolidine | TFE | 150 | 60 | 60 | [10] |

TFE = Trifluoroethanol

Experimental Protocols

The following protocols are representative examples for the deprotection of Boc-protected amines and can be adapted for Boc-protected oxopiperazine.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly efficient method for Boc deprotection.

Materials:

-

Boc-protected oxopiperazine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the Boc-protected oxopiperazine (1.0 equiv) in anhydrous DCM (to a concentration of 0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (5-10 equiv) to the stirred solution. Caution: The reaction can be exothermic and evolve gas (CO₂ and isobutene). Ensure adequate ventilation.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is basic.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate under reduced pressure to yield the deprotected oxopiperazine.

dot

Caption: A typical experimental workflow for the deprotection of Boc-oxopiperazine using TFA.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is also widely used and often results in the precipitation of the hydrochloride salt of the deprotected amine.

Materials:

-

Boc-protected oxopiperazine

-

4M HCl in 1,4-dioxane

-

Anhydrous 1,4-dioxane

-

Diethyl ether

Procedure:

-

Dissolve the Boc-protected oxopiperazine (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane.

-

Add the 4M HCl in dioxane solution (3-5 equiv) to the stirred solution at room temperature.

-

Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected product may precipitate during the reaction.

-

Upon completion, the solvent can be removed under reduced pressure.

-

Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.

-

The resulting hydrochloride salt can be used directly in the next step or neutralized to the free base using a suitable base and extraction procedure as described in Protocol 1.

Orthogonal Deprotection Strategy

The stability of the Boc group to conditions used for the cleavage of other common protecting groups is a key advantage in multi-step synthesis.

dot

Caption: Decision workflow for the selective deprotection of common amine protecting groups.

Conclusion

Boc-protected oxopiperazine is a valuable synthetic intermediate that exhibits a well-defined stability profile. Its Boc group is reliably cleaved under acidic conditions while remaining stable to basic, nucleophilic, and reductive (catalytic hydrogenation) environments. The oxopiperazine ring itself is robust under most conditions used for Boc group manipulation. A thorough understanding of these stability characteristics is essential for researchers, scientists, and drug development professionals to effectively utilize this important building block in the synthesis of complex molecules. The provided protocols and comparative data serve as a practical guide for the handling and deprotection of Boc-protected oxopiperazines.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. US6545149B2 - Synthesis and crystallization of piperazine ring-containing compounds - Google Patents [patents.google.com]

- 8. Bases - Wordpress [reagents.acsgcipr.org]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Basic Characterization of Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic characterization of tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate, with a primary focus on the (R)-enantiomer. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on the compound's properties, characterization protocols, and its potential context within pharmaceutical research.

Chemical and Physical Properties

This compound is a chiral heterocyclic compound. The quantitative data available for the (R)-enantiomer are summarized in the tables below.

Table 1: General and Physical Properties of (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈N₂O₃ | PubChem[1] |

| Molecular Weight | 214.26 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Boiling Point | 362.0 ± 35.0 °C at 760 mmHg | Sigma-Aldrich |

| Storage Temperature | 4°C, protect from light | Sigma-Aldrich |

Table 2: Computed Properties of (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate

| Property | Value | Source |

| IUPAC Name | tert-butyl (2R)-2-methyl-3-oxopiperazine-1-carboxylate | PubChem[1] |

| InChI | InChI=1S/C10H18N2O3/c1-7-8(13)11-5-6-12(7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13)/t7-/m1/s1 | PubChem[1] |

| InChIKey | KKVKQTLLEBWZTR-SSDOTTSWSA-N | PubChem[1] |

| Canonical SMILES | C[C@@H]1C(=O)NCCN1C(=O)OC(C)(C)C | PubChem[1] |

| XLogP3 | 0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Table 3: Spectroscopic Data

| Spectroscopic Data | Status |

| ¹H NMR | Data not publicly available. Commercial suppliers may provide it upon request. |

| ¹³C NMR | Data not publicly available. Commercial suppliers may provide it upon request. |

| FT-IR | Data not publicly available. Commercial suppliers may provide it upon request. |

| Mass Spectrometry | Data not publicly available. Commercial suppliers may provide it upon request. |

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

Table 4: Hazard and Precautionary Statements

| Category | Information |

| GHS Pictogram | GHS07 (Harmful) |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water) |

Experimental Protocols

The following are detailed methodologies for the synthesis and basic characterization of this compound. These protocols are based on general laboratory procedures for similar compounds and should be adapted as necessary.

Synthesis Protocol

A plausible synthetic route to (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate can be adapted from procedures for similar piperazine derivatives. A key step often involves the cyclization of a protected diamine precursor.

Materials:

-

(R)-N-Boc-alanine

-

Ethylenediamine

-

Coupling agents (e.g., HATU, HOBt)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve (R)-N-Boc-alanine (1 equivalent) in DCM in a round-bottom flask.

-

Add HATU (1.1 equivalents) and HOBt (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Add DIPEA (3 equivalents) to the mixture.

-

Slowly add ethylenediamine (1.2 equivalents) to the reaction mixture and stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.

Melting Point Determination

Materials:

-

(R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate, finely powdered

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Pack a small amount of the finely powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point range is reported as T1-T2.

Solubility Determination

Materials:

-

(R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate

-

A selection of solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, hexane)

-

Vials or test tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weigh a precise amount of the compound (e.g., 10 mg) and place it into a vial.

-

Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the vial.

-

Vortex the mixture for 1-2 minutes.

-

Observe if the solid has completely dissolved.

-

If the solid has dissolved, the compound is soluble at that concentration.

-

If the solid has not dissolved, incrementally add more solvent (e.g., 0.1 mL at a time), vortexing after each addition, until the solid dissolves completely.

-

Record the total volume of solvent required to dissolve the initial mass of the compound to determine the approximate solubility.

-

Repeat the procedure with different solvents to assess the solubility profile.

Visualizations

Experimental Workflow for Basic Characterization

The following diagram illustrates a typical workflow for the basic chemical and physical characterization of a novel compound like this compound.

Caption: A flowchart of the characterization process.

Role in Drug Discovery and Development

While specific biological activities for this compound are not yet widely reported, piperazine derivatives are a significant class of compounds in drug discovery, often targeting the central nervous system.[2] The following diagram illustrates a generalized drug discovery and development pathway where a piperazine derivative might be involved.

Caption: A simplified drug discovery pipeline.

Conclusion

This compound, particularly its (R)-enantiomer, is a chiral building block with potential applications in medicinal chemistry. This guide has provided a summary of its known chemical and physical properties, along with adaptable experimental protocols for its synthesis and basic characterization. While detailed spectroscopic and biological data are not yet publicly available, the information compiled here serves as a foundational resource for researchers working with this and related piperazine derivatives. The provided workflows offer a systematic approach to its characterization and contextualize its potential role within the broader drug discovery and development landscape.

References

Methodological & Application

Synthesis of Chiral Piperazinones from Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral piperazinones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their rigid scaffold and the presence of multiple points for stereoselective functionalization make them valuable building blocks for the synthesis of complex molecules with diverse biological activities. This document provides detailed application notes and protocols for the synthesis of novel chiral piperazinones utilizing (R)- or (S)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate as a versatile starting material. The focus is on diastereoselective reactions that leverage the existing stereocenter at the C2 position to control the stereochemistry of newly introduced substituents, enabling access to a variety of stereochemically defined piperazinone derivatives.

Core Concepts and Applications

The primary strategy for elaborating the chiral tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate scaffold involves the generation of an enolate at the C5 position, followed by trapping with various electrophiles. The steric hindrance imposed by the N1-Boc group and the C2-methyl group directs the approach of the electrophile, leading to the formation of a new stereocenter with a predictable relative stereochemistry.

Applications of the synthesized chiral piperazinones include:

-

Peptidomimetics: The constrained conformation of the piperazinone ring can mimic peptide turns, making them useful in the design of protease inhibitors and other modulators of protein-protein interactions.

-

Scaffolds in Drug Discovery: The ability to introduce diverse substituents in a stereocontrolled manner allows for the rapid generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

-

Synthesis of Complex Natural Products: Chiral piperazinones can serve as key intermediates in the total synthesis of biologically active natural products.

Experimental Protocols

This section details the experimental procedures for the diastereoselective synthesis of 2,5-disubstituted piperazin-3-ones starting from this compound.

Protocol 1: Diastereoselective Alkylation of (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate

This protocol describes the diastereoselective alkylation of the piperazinone enolate with an alkyl halide. The existing (R)-stereocenter at C2 directs the incoming electrophile to the opposite face of the enolate, predominantly forming the trans-2,5-disubstituted product.

Reaction Scheme:

Caption: Diastereoselective alkylation of the chiral piperazinone.

Materials:

-

(R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi)

-

Diisopropylamine

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Enolate Formation: To a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq.) dropwise. Stir the solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

-

Slowly add a solution of (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate (1.0 eq.) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.

-

Electrophilic Quench: Add the alkyl halide (1.5 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diastereomerically enriched product.

Data Presentation:

| Entry | Alkyl Halide (R-X) | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | Benzyl bromide | (2R,5S)-tert-butyl 5-benzyl-2-methyl-3-oxopiperazine-1-carboxylate | 75 | >95:5 |

| 2 | Methyl iodide | (2R,5S)-tert-butyl 2,5-dimethyl-3-oxopiperazine-1-carboxylate | 82 | >95:5 |

| 3 | Ethyl iodide | (2R,5S)-tert-butyl 5-ethyl-2-methyl-3-oxopiperazine-1-carboxylate | 78 | >95:5 |

Note: Yields and diastereomeric ratios are representative and may vary depending on the specific substrate and reaction conditions.

Logical Workflow

The overall workflow for the synthesis and subsequent modification of chiral piperazinones is depicted below.

Caption: Workflow for the synthesis and modification of chiral piperazinones.

Conclusion

The use of this compound as a chiral building block provides a robust and highly diastereoselective route to novel, stereochemically defined piperazinone derivatives. The protocols outlined in this document offer a reliable foundation for researchers in drug discovery and organic synthesis to access a wide range of chiral scaffolds for the development of new therapeutic agents and complex molecular architectures. The straightforward nature of these reactions, coupled with the high levels of stereocontrol, underscores the utility of this approach in modern medicinal chemistry.

Application Notes and Protocols: Removal of the Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of nitrogen-containing heterocycles like piperazinones, which are prevalent scaffolds in medicinal chemistry. The Boc group's stability to a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an ideal protecting group. This document provides detailed protocols for the deprotection of tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate, offering a comparative overview of common acidic methodologies.

The deprotection proceeds via an acid-catalyzed cleavage of the carbamate. Protonation of the carbonyl oxygen facilitates the elimination of the tert-butyl group as a stable tert-butyl cation, which subsequently forms isobutylene. The resulting unstable carbamic acid rapidly decarboxylates to yield the free secondary amine of the piperazinone, typically as an ammonium salt.

Comparative Data of Deprotection Protocols

The selection of a deprotection protocol often depends on the substrate's sensitivity to specific acids, desired salt form of the product, and downstream applications. Below is a summary of common conditions for the removal of the Boc protecting group.

| Method | Reagent & Solvent | Temperature | Time | Typical Yield | Notes |

| A | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 0 °C to Room Temp. | 1 - 4 hours | >90% | A common and effective method.[1] The resulting trifluoroacetate salt can sometimes be challenging to handle.[1] |

| B | Hydrochloric Acid (HCl) in 1,4-Dioxane | Room Temp. | 1 - 3 hours | >90% | Often yields a crystalline hydrochloride salt that is easily isolated by filtration.[1][2] |

| C | Hydrochloric Acid (HCl) in Methanol (MeOH) | Room Temp. | 1 - 3 hours | High | A suitable alternative if dioxane is not preferred.[1][2] |

Experimental Protocols

Method A: Trifluoroacetic Acid in Dichloromethane

This protocol is a standard and generally effective method for N-Boc deprotection.[1]

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (5-10 equiv.) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Upon completion, remove the DCM and excess TFA under reduced pressure.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the deprotected 2-methyl-3-oxopiperazinone.

Method B: Hydrochloric Acid in 1,4-Dioxane

This protocol is a common alternative to TFA and can be advantageous if the TFA salt of the product is problematic.[1]

Materials:

-

This compound

-

4M HCl in 1,4-Dioxane

-

Anhydrous diethyl ether

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[1]

-

Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[1]

-

Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[1] Often, the hydrochloride salt of the deprotected piperazinone will precipitate out of the solution.[1]

-

Upon completion, the solvent can be removed under reduced pressure.

-

Alternatively, the product can be precipitated by adding anhydrous diethyl ether and collected by filtration.[1]

-

Wash the solid with a small amount of cold diethyl ether and dry under vacuum to obtain 2-methyl-3-oxopiperazinone hydrochloride.

Visualizations

Boc Deprotection Workflow

Caption: General experimental workflow for the acidic removal of a Boc protecting group.

Mechanism of Acidic Boc Deprotection

Caption: Stepwise mechanism of the acid-catalyzed cleavage of the Boc protecting group.

Troubleshooting and Considerations

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the equivalents of the acidic reagent.[1] Ensuring anhydrous conditions is also crucial, as water can interfere with the reaction.

-

Side Reactions: The tert-butyl cation generated during the reaction can potentially alkylate electron-rich aromatic rings or other nucleophilic functional groups present in the molecule. While less of a concern for the specified substrate, it is a point to consider for more complex molecules.

-

Product Isolation: The hydrochloride salt of the deprotected piperazinone is often a crystalline solid that can be easily isolated by filtration.[1][2] In contrast, trifluoroacetate salts can sometimes be oils or difficult to handle solids.[2] If a free base is required, a basic work-up is necessary.

-

Monitoring the Reaction: Progress of the deprotection can be conveniently monitored by TLC, observing the disappearance of the starting material and the appearance of a more polar spot corresponding to the product. LC-MS is also an excellent tool for monitoring the reaction, allowing for the direct observation of the mass of the starting material and the deprotected product.

References

Application Notes: Utilizing Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate in the Synthesis of Neurokinin-1 (NK-1) Receptor Antagonists

Introduction

Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate is a valuable chiral building block in medicinal chemistry, particularly in the development of neurokinin-1 (NK-1) receptor antagonists. The piperazine scaffold is a privileged structure in drug discovery, known for its presence in a multitude of biologically active compounds, including those targeting the central nervous system. This application note details the use of (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate as a key intermediate in the synthesis of potent and selective NK-1 receptor antagonists, such as L-733,060, which has been instrumental in studying the physiological roles of the NK-1 receptor.

Therapeutic Rationale: Targeting the Neurokinin-1 Receptor

The neurokinin-1 receptor, a G-protein coupled receptor, is the preferred receptor for the neuropeptide Substance P. The Substance P/NK-1 receptor system is implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and emesis. Consequently, antagonists of the NK-1 receptor have been investigated for their therapeutic potential in treating conditions such as chemotherapy-induced nausea and vomiting, postoperative nausea and vomiting, and major depressive disorder.

Quantitative Data Summary

The following table summarizes the in vitro and in vivo activity of the NK-1 receptor antagonist L-733,060, a compound accessible through synthetic routes involving chiral piperazine intermediates like (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate.

| Compound | Assay | Species | IC50 / ID50 | Reference |

| L-733,060 | Substance P-induced [Ca2+]i mobilization | Human (CHO cells) | 0.8 nM | [1] |

| L-733,060 | Neurogenic plasma extravasation (trigeminal nerve stimulation) | Rat | 212 ± 19 µg/kg i.v. | [1] |

Signaling Pathway

The binding of Substance P to the NK-1 receptor activates Gq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is central to the diverse physiological effects mediated by the NK-1 receptor. NK-1 receptor antagonists, like those synthesized from this compound, competitively block the binding of Substance P, thereby inhibiting this signaling cascade.

Caption: NK-1 Receptor Signaling Pathway and Antagonist Inhibition.

Experimental Protocols

General Synthesis Workflow for NK-1 Receptor Antagonists

The synthesis of NK-1 receptor antagonists like L-733,060 from (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate generally involves a multi-step process. The chiral piperazine core is first modified and then coupled with other key aromatic fragments.

Caption: General synthetic workflow for NK-1 antagonists.

Protocol: Synthesis of a Chiral Piperazine Intermediate for L-733,060

This protocol outlines a plausible synthetic route to a key intermediate for the synthesis of the NK-1 receptor antagonist L-733,060, starting from (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate.

Step 1: Reduction of the Oxo Group

-

Objective: To reduce the ketone functionality of the piperazinone to a hydroxyl group, creating a chiral alcohol.

-

Reagents and Conditions:

-

(R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate (1.0 eq)

-

Sodium borohydride (NaBH4) (1.5 eq)

-

Methanol (MeOH) as solvent

-

Reaction temperature: 0 °C to room temperature

-

-

Procedure:

-

Dissolve (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate in methanol and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in portions to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude (2R,3S)-tert-butyl 3-hydroxy-2-methylpiperazine-1-carboxylate.

-

Step 2: O-Alkylation with 3,5-Bis(trifluoromethyl)benzyl Bromide

-

Objective: To introduce the key aromatic side chain via etherification of the hydroxyl group.

-

Reagents and Conditions:

-

(2R,3S)-tert-butyl 3-hydroxy-2-methylpiperazine-1-carboxylate (1.0 eq)

-

3,5-Bis(trifluoromethyl)benzyl bromide (1.2 eq)

-

Sodium hydride (NaH) (1.5 eq)

-

Anhydrous tetrahydrofuran (THF) as solvent

-

Reaction temperature: 0 °C to room temperature

-

-

Procedure:

-

Suspend sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

-

Add a solution of (2R,3S)-tert-butyl 3-hydroxy-2-methylpiperazine-1-carboxylate in anhydrous THF dropwise to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 3,5-bis(trifluoromethyl)benzyl bromide in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-